4-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol
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Overview
Description
4-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol is a complex organic compound that features a unique combination of bromophenyl, trifluoromethyl, pyrazolyl, thiazolyl, and phenol groups. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Similar structure with different substituents, showing varied biological activities.
3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine: Another compound with a bromophenyl and trifluoromethyl group, used in photoaffinity labeling.
Uniqueness
4-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H11BrF3N3OS |
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Molecular Weight |
466.3 g/mol |
IUPAC Name |
4-[2-[3-(4-bromophenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]phenol |
InChI |
InChI=1S/C19H11BrF3N3OS/c20-13-5-1-11(2-6-13)15-9-17(19(21,22)23)26(25-15)18-24-16(10-28-18)12-3-7-14(27)8-4-12/h1-10,27H |
InChI Key |
XENJZRPPWWEGTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N3C(=CC(=N3)C4=CC=C(C=C4)Br)C(F)(F)F)O |
Origin of Product |
United States |
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